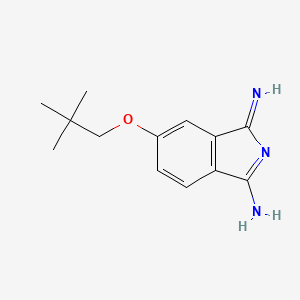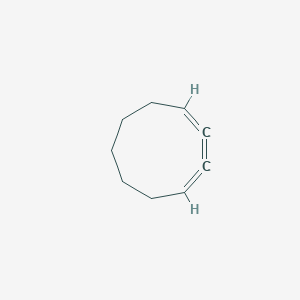
Cyclonona-1,2,3-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclonona-1,2,3-triene is an organic compound with the molecular formula C₉H₁₂. It is a highly strained nine-membered ring system with three conjugated double bonds. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclonona-1,2,3-triene can be synthesized through various methods. One common approach involves the irradiation of a pentane solution of trans-bicyclo[4.3.0]nona-2,4-diene at 254 nm . This method yields the compound in low quantities and requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its instability and the complexity of its synthesis. Most preparations are carried out in research laboratories for experimental purposes.
Análisis De Reacciones Químicas
Types of Reactions: Cyclonona-1,2,3-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can convert this compound into more stable derivatives.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine can be used under controlled conditions.
Major Products:
Oxidation: Oxidation products vary depending on the conditions but can include epoxides and diols.
Reduction: Reduction typically yields cyclononane derivatives.
Substitution: Substitution reactions can produce halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Cyclonona-1,2,3-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of strained ring systems and conjugated dienes.
Biology: Research on its biological activity is limited, but it serves as a reference compound for studying similar structures.
Medicine: There are no direct medical applications, but its derivatives are explored for potential pharmaceutical uses.
Industry: Due to its instability, industrial applications are minimal.
Mecanismo De Acción
The mechanism of action of cyclonona-1,2,3-triene involves its highly strained ring system, which makes it reactive towards various chemical transformations. The compound can undergo ring-opening reactions, rearrangements, and cycloadditions. Its molecular targets and pathways are primarily studied in the context of organic reaction mechanisms .
Comparación Con Compuestos Similares
Cyclonona-1,2,3-triene can be compared with other cyclic trienes such as:
- Cyclopenta-1,2,3-triene
- Cyclohexa-1,2,3-triene
- Cyclohepta-1,2,3-triene
- Cycloocta-1,2,3-triene
Uniqueness: this compound is unique due to its nine-membered ring structure, which is less common compared to five- to eight-membered rings. This larger ring size introduces additional strain and conformational flexibility, making it an interesting subject for theoretical and experimental studies .
Propiedades
Número CAS |
90885-93-1 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1,7H,2,4,6,8-9H2 |
Clave InChI |
WNWVKHYVLMZWJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=C=C=CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


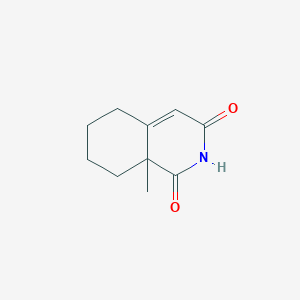
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
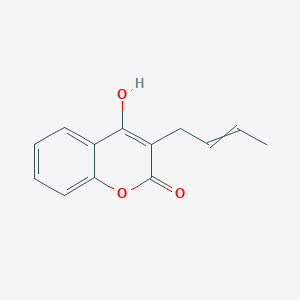
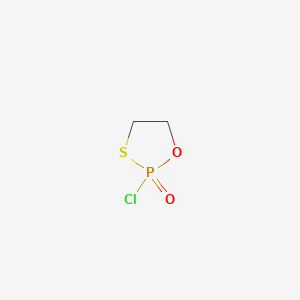
![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
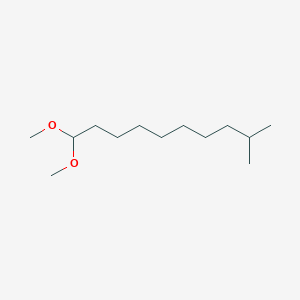
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
